Cas no 87199-17-5 ((4-formylphenyl)boronic acid)
(4-formylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Formylphenylboronic acid
- 4-Formylbenzeneboronic acid
- 4-Boronobenzaldehyde~4-Formylphenylboronic acid
- 4-Formylphenylboronic Acid (contains varying amounts of Anhydride)
- (4-Formylphenyl)boronic acid
- 4-Bromo-2-fluorotoluene
- p-Formylphenylboronic Acid
- p-Formylbenzeneboronic acid
- 4-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
- 4-(Dihydroxyboryl)benzaldehyde
- 4-Boronobenzaldehyde
- Boronic acid, (4-formylphenyl)-
- Boronic acid, B-(4-formylphenyl)-
- 4-formylphenyl boronic acid
- 4-benzaldehyde boronic acid
- 4-formyl-phenylboronic acid
- VXWBQOJISHAKKM-UHFFFAOYSA-N
- 4-Formylphenylboronicacid
- 4-(Dihydroxyboranyl)Benzaldehyde
- zlchem 413
- PubChem1809
- PubChem1
- B-(4-Formylphenyl)boronic acid (ACI)
- Benzeneboronic acid, p-formyl- (6CI, 7CI)
- Boronic acid, (4-formylphenyl)- (9CI)
- 4-Formylphenylborate
- 4-FPBA
- 4-Formylphenylboronic acid,98%
- (4-formylphenyl)boronic acid
-
- MDL: MFCD00151823
- Inchi: 1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
- InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(B(O)O)=CC=1
- BRN: 3030770
Computed Properties
- Exact Mass: 150.04900
- Monoisotopic Mass: 150.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Off white powder
- Density: 1.4
- Melting Point: 237-242 °C (lit.)
- Boiling Point: 347.584 °C at 760 mmHg
- Flash Point: 164.013 °C
- PH: 5.5 (1g/l, H2O, 20℃)
- Solubility: <10g/l
- Water Partition Coefficient: Slightly Soluble in water.
- PSA: 57.53000
- LogP: -0.82110
- Solubility: Not determined
- Sensitiveness: Air Sensitive
(4-formylphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:UN 1759 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S22-S26-S36/37/39-S45-S37/39
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- HazardClass:IRRITANT, AIR SENSITIVE
- TSCA:T
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R34; R36/37/38
(4-formylphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-formylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106771-25g |
(4-formylphenyl)boronic acid |
87199-17-5 | 97% | 25g |
¥219.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106771-500g |
(4-formylphenyl)boronic acid |
87199-17-5 | 97% | 500g |
¥3499.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106771-5g |
(4-formylphenyl)boronic acid |
87199-17-5 | 97% | 5g |
¥67.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106771-1g |
(4-formylphenyl)boronic acid |
87199-17-5 | 97% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106771-100g |
(4-formylphenyl)boronic acid |
87199-17-5 | 97% | 100g |
¥779.90 | 2023-09-03 | |
| Alichem | A019120437-500g |
4-Formylphenylboronic acid |
87199-17-5 | 98% | 500g |
$447.20 | 2023-08-31 | |
| Chemenu | CM105113-100g |
(4-formylphenyl)boronic acid |
87199-17-5 | 95+% | 100g |
$110 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010381-1g |
(4-formylphenyl)boronic acid |
87199-17-5 | 98% | 1g |
¥28 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010381-25g |
(4-formylphenyl)boronic acid |
87199-17-5 | 98% | 25g |
¥131 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010381-5g |
(4-formylphenyl)boronic acid |
87199-17-5 | 98% | 5g |
¥42 | 2024-05-21 |
(4-formylphenyl)boronic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid
Production Method 7
1.2 Reagents: Triisopropyl borate ; -78 °C; 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, rt
Production Method 8
1.2 Reagents: Triisopropyl borate ; -80 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Production Method 9
1.2 -
1.3 Reagents: Sulfuric acid Solvents: Water
Production Method 10
1.2 Solvents: Diethyl ether , Water ; pH 7, 23 °C
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 14
1.2 Reagents: Tributyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: tert-Butyl methyl ether
Production Method 15
Production Method 16
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; 0.5 h, -30 °C
1.3 Reagents: Citric acid Solvents: Water ; 0 °C
Production Method 17
1.2 Reagents: Tripropyl borate Solvents: Tetrahydrofuran ; -55 °C; -55 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 18
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Production Method 19
1.2 Reagents: Trimethyl borate
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
1.4 Reagents: Hydrochloric acid Solvents: Water
Production Method 20
1.2 Reagents: Triisopropyl borate ; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
(4-formylphenyl)boronic acid Raw materials
- Potassium 4-formylphenyltrifluoroborate
- 4-Bromobenzaldehyde dimethyl acetal
- 2-Decyl-6-[4-(dimethoxymethyl)phenyl]pyridine
- 2-(4-Bromophenyl)-1,3-dioxane
- [4-(hydroxymethyl)phenyl]boronic acid
- (4-Vinylphenyl)boronic Acid
- 4-Bromobenzaldehyde Diethyl Acetal
- 4-Bromobenzaldehyde
- 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- 4-Methylbenzeneboronic Acid
- Tri-n-butyl Borate
- 2-(4-Bromophenyl)-1,3-dioxolane
(4-formylphenyl)boronic acid Preparation Products
(4-formylphenyl)boronic acid Suppliers
(4-formylphenyl)boronic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (4-formylphenyl)boronic acid
Introduction to (4-Formylphenyl)boronic Acid (CAS No. 87199-17-5)
(4-Formylphenyl)boronic acid (CAS No. 87199-17-5) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, which include a formyl group and a boronic acid moiety, making it an essential reagent in various chemical reactions and applications.
The formyl group in (4-formylphenyl)boronic acid imparts electrophilic properties, enabling it to participate in nucleophilic addition reactions. This feature is particularly useful in the synthesis of complex organic molecules, such as those found in natural products and pharmaceuticals. The boronic acid moiety, on the other hand, is known for its ability to form stable complexes with various functional groups, including alcohols, amines, and carboxylic acids. This property makes (4-formylphenyl)boronic acid an excellent ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling.
Recent advancements in the field of medicinal chemistry have highlighted the potential of (4-formylphenyl)boronic acid in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of novel antiviral agents. The formyl group can be readily converted into other functional groups, such as hydroxymethyl or aminomethyl, which are crucial for enhancing the biological activity and pharmacokinetic properties of the resulting compounds.
In addition to its applications in medicinal chemistry, (4-formylphenyl)boronic acid has also found use in materials science. Researchers at the University of California, Berkeley, have reported the use of this compound in the synthesis of functionalized polymers with tunable properties. The boronic acid moiety can be used to introduce cross-linking sites or to modify the surface properties of polymers, making them suitable for various applications, including drug delivery systems and sensors.
The stability and reactivity of (4-formylphenyl)boronic acid make it an attractive choice for use in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction is widely used in the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals and fine chemicals. The boronic acid moiety in (4-formylphenyl)boronic acid reacts efficiently with aryl halides under mild conditions, yielding high yields and excellent selectivity.
Moreover, (4-formylphenyl)boronic acid has been utilized in the development of new catalysts and ligands for asymmetric synthesis. A recent study published in Angewandte Chemie International Edition described the use of this compound as a ligand precursor for chiral palladium catalysts. The resulting catalysts exhibited high enantioselectivity in the asymmetric allylic alkylation reaction, which is a key step in the synthesis of chiral pharmaceuticals.
The versatility of (4-formylphenyl)boronic acid extends beyond its use as a synthetic reagent. It has also been explored for its potential applications in environmental chemistry. Researchers at Stanford University have demonstrated that this compound can be used to remove heavy metals from contaminated water through complexation with boronic acid moieties. This approach offers a promising alternative to traditional methods for water purification and environmental remediation.
In conclusion, (4-formylphenyl)boronic acid (CAS No. 87199-17-5) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique combination of functional groups makes it an invaluable reagent for researchers and scientists working in these fields. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in modern chemistry.
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